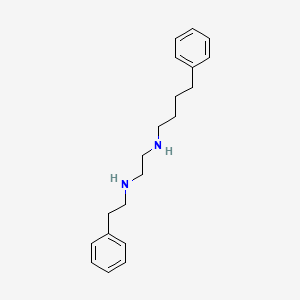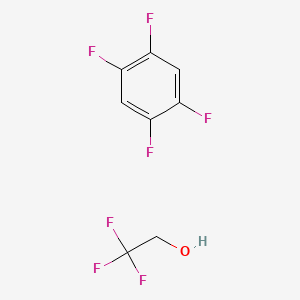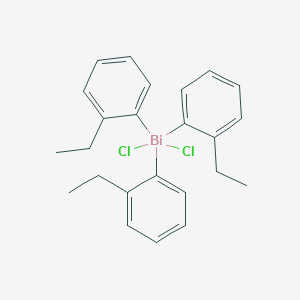![molecular formula C12H14N2O3 B14230629 (E)-1-hydroxy-2-[(4-methoxyphenyl)diazenyl]pent-1-en-3-one](/img/structure/B14230629.png)
(E)-1-hydroxy-2-[(4-methoxyphenyl)diazenyl]pent-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-hydroxy-2-[(4-methoxyphenyl)diazenyl]pent-1-en-3-one is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring. The compound is known for its vibrant color and is often used in dyeing processes. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in both research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-hydroxy-2-[(4-methoxyphenyl)diazenyl]pent-1-en-3-one typically involves the diazotization of an aromatic amine followed by coupling with a suitable enone. The reaction is usually carried out under acidic conditions to facilitate the formation of the diazonium salt, which then reacts with the enone to form the desired azo compound. The reaction conditions often include maintaining a low temperature to stabilize the diazonium intermediate and using a solvent like ethanol or water to dissolve the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-hydroxy-2-[(4-methoxyphenyl)diazenyl]pent-1-en-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the azo group can lead to the formation of aromatic amines, which are useful in the synthesis of pharmaceuticals and dyes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled temperatures.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
(E)-1-hydroxy-2-[(4-methoxyphenyl)diazenyl]pent-1-en-3-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the manufacture of various chemicals.
Mécanisme D'action
The mechanism of action of (E)-1-hydroxy-2-[(4-methoxyphenyl)diazenyl]pent-1-en-3-one involves its interaction with molecular targets through its diazenyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The compound can also participate in redox reactions, altering the oxidative state of cellular components and affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
- 1,3,4-Thiadiazole derivatives
- Benzimidazole molecules
Uniqueness
(E)-1-hydroxy-2-[(4-methoxyphenyl)diazenyl]pent-1-en-3-one stands out due to its unique combination of a diazenyl group and an enone structure. This combination allows it to participate in a broader range of chemical reactions compared to other similar compounds. Additionally, its vibrant color and stability make it particularly useful in dyeing applications, where other compounds may not perform as well.
Propriétés
Formule moléculaire |
C12H14N2O3 |
|---|---|
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
(E)-1-hydroxy-2-[(4-methoxyphenyl)diazenyl]pent-1-en-3-one |
InChI |
InChI=1S/C12H14N2O3/c1-3-12(16)11(8-15)14-13-9-4-6-10(17-2)7-5-9/h4-8,15H,3H2,1-2H3/b11-8+,14-13? |
Clé InChI |
AUPRQTRZFQZCJI-AQPHZECDSA-N |
SMILES isomérique |
CCC(=O)/C(=C\O)/N=NC1=CC=C(C=C1)OC |
SMILES canonique |
CCC(=O)C(=CO)N=NC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Cyclohexylmethyl)-3,8a-dihydrocyclohepta[c]pyrrol-1(2H)-one](/img/structure/B14230546.png)


![N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide](/img/structure/B14230564.png)


![N-(4-{[2-(2-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14230586.png)
![Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14230587.png)
![N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide](/img/structure/B14230595.png)
![5-[5-(10-Iododecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine](/img/structure/B14230602.png)


![Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane](/img/structure/B14230617.png)
![4,4'-[4-([1,1'-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline](/img/structure/B14230620.png)
